
Heptahexaene-1,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptahexaene-1,7-dione is a unique organic compound characterized by its conjugated diene structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of multiple double bonds in its structure makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Heptahexaene-1,7-dione typically involves the condensation of aldehydes with acetylacetone in the presence of boron trioxide and tri-secondary butyl borate, using n-butyl amine as the condensing agent . This method ensures the formation of the desired conjugated diene structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions: Heptahexaene-1,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated compounds.
Substitution: The double bonds in this compound make it susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution product.
Major Products: The major products formed from these reactions include diketones, saturated hydrocarbons, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Heptahexaene-1,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers, coatings, and other industrial materials
作用機序
The mechanism by which Heptahexaene-1,7-dione exerts its effects involves its ability to participate in various chemical reactions due to its conjugated diene structure. This allows it to interact with molecular targets, such as enzymes and receptors, through mechanisms like covalent bonding and non-covalent interactions. The pathways involved depend on the specific application and the nature of the target molecule .
類似化合物との比較
Hexazinone: A triazine herbicide with a similar conjugated structure but different functional groups and applications.
Isatin: An indole derivative with a dione structure, used in drug synthesis and various chemical reactions.
Uniqueness: Heptahexaene-1,7-dione’s uniqueness lies in its conjugated diene structure, which provides it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
63615-05-4 |
|---|---|
分子式 |
C7O2 |
分子量 |
116.07 g/mol |
InChI |
InChI=1S/C7O2/c8-6-4-2-1-3-5-7-9 |
InChIキー |
BBEYQNWKOSMKCC-UHFFFAOYSA-N |
正規SMILES |
C(=C=C=C=O)=C=C=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14494404.png)
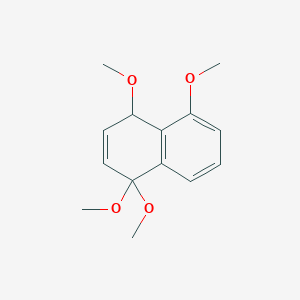
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 2-phenylcyclopentane-1-carboxylate](/img/structure/B14494412.png)
![2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B14494423.png)
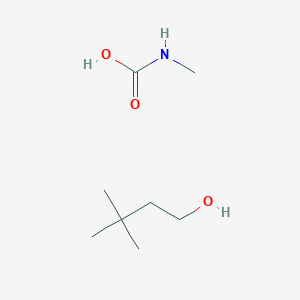
![1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane](/img/structure/B14494430.png)
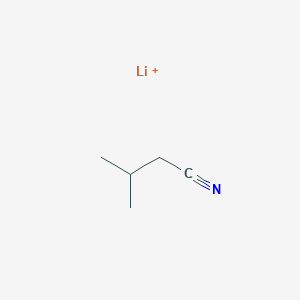
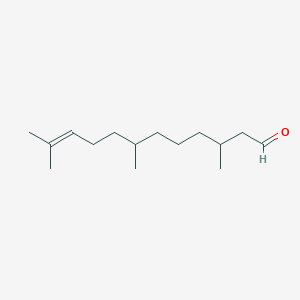

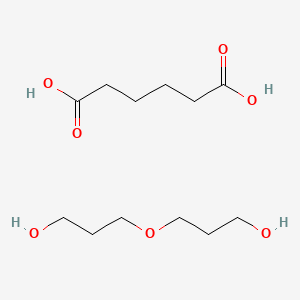

![2,4-Diphenyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14494471.png)

